molecular formula C6H6BrNO B8564894 5-Bromomethyl-2-pyridone CAS No. 366448-37-5

5-Bromomethyl-2-pyridone

Cat. No.: B8564894
CAS No.: 366448-37-5
M. Wt: 188.02 g/mol
InChI Key: OIQNZJHWZPFJAW-UHFFFAOYSA-N
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Description

5-Bromomethyl-2-pyridone is a brominated heterocyclic compound featuring a pyridone backbone (a six-membered ring with one nitrogen atom and a ketone group at position 2) and a bromomethyl substituent at position 3. This structure confers unique reactivity, making it valuable in pharmaceutical and agrochemical synthesis as an alkylating agent or intermediate.

Properties

CAS No.

366448-37-5

Molecular Formula

C6H6BrNO

Molecular Weight

188.02 g/mol

IUPAC Name

5-(bromomethyl)-1H-pyridin-2-one

InChI

InChI=1S/C6H6BrNO/c7-3-5-1-2-6(9)8-4-5/h1-2,4H,3H2,(H,8,9)

InChI Key

OIQNZJHWZPFJAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC=C1CBr

Origin of Product

United States

Comparison with Similar Compounds

Functional Group Variations

Key analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Boiling Point (°C)
5-(Bromomethyl)-2-(trifluoromethyl)pyridine 108274-33-5 C₇H₅BrF₃N 240.02 Bromomethyl, Trifluoromethyl 218.4 (predicted)
5-Bromo-N-methylpyridin-2-amine 84539-30-0 C₆H₇BrN₂ 187.04 Bromo, Methylamine Not reported
2-Amino-5-bromo-4-methylpyridine 98198-48-2 C₆H₇BrN₂ 187.04 Bromo, Methyl, Amino Not reported
5-Bromo-3-methylpyridin-2-amine 3430-21-5 C₆H₇BrN₂ 187.04 Bromo, Methyl, Amino Not reported

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl group in 5-(bromomethyl)-2-(trifluoromethyl)pyridine enhances electrophilicity at the bromomethyl site compared to amino-substituted analogs (e.g., 5-Bromo-N-methylpyridin-2-amine), which may exhibit reduced alkylation reactivity due to electron donation from the amine .

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